6-(2-aminoethoxy)-N-isopentylpyrimidin-4-amine
Overview
Description
6-(2-aminoethoxy)-N-isopentylpyrimidin-4-amine is a useful research compound. Its molecular formula is C11H20N4O and its molecular weight is 224.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 6-(2-aminoethoxy)-N-isopentylpyrimidin-4-amine are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 (SERCA-2) . These proteins play crucial roles in maintaining the electrochemical gradients across the cell membrane, which are essential for cellular functions such as signal transduction, nutrient uptake, and muscle contraction .
Mode of Action
This compound interacts with its targets by inhibiting the sodium-potassium ATPase activity and stimulating the SERCA-2 reuptake function . This dual action results in an increase in intracellular calcium concentration, thereby improving contractility and diastolic relaxation .
Biochemical Pathways
The compound affects the calcium signaling pathway, which is crucial for various cellular processes including muscle contraction, neurotransmitter release, and cell growth . By modulating the activity of sodium-potassium ATPase and SERCA-2, this compound alters the calcium dynamics within the cell, leading to enhanced contractility and relaxation of the heart muscle .
Pharmacokinetics
The compound’s interaction with sodium-potassium atpase and serca-2 suggests that it may have good bioavailability and can reach its target sites effectively .
Result of Action
The molecular and cellular effects of this compound’s action include enhanced cardiac contractility and improved diastolic relaxation . These effects can potentially lead to improved cardiac function, making the compound a promising candidate for the treatment of conditions such as acute heart failure syndromes .
Biochemical Analysis
Biochemical Properties
6-(2-aminoethoxy)-N-isopentylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a spacer/linker in the synthesis of bioconjugate materials, which are used in drug delivery and protein labeling . Additionally, it is employed as a receptor chain in the preparation of carboxamidoquinoline-based water-soluble, ratiometric fluorescent zinc sensors . These interactions highlight its versatility and importance in biochemical applications.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s role as a spacer/linker in bioconjugate synthesis suggests its involvement in modifying cellular responses to external stimuli . Furthermore, its application in fluorescent zinc sensors indicates its potential impact on cellular metal ion homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a spacer/linker, it facilitates the conjugation of various biomolecules, thereby influencing their activity and function . Additionally, its role in fluorescent zinc sensors suggests that it may interact with metal ions and proteins involved in zinc homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds and potential toxicities is essential for its safe application in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its role as a spacer/linker in bioconjugate synthesis suggests its involvement in metabolic processes related to drug delivery and protein labeling .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these interactions is essential for optimizing its application in research and therapeutic settings.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications may direct it to particular compartments or organelles within the cell . This localization is crucial for its role in biochemical reactions and cellular processes.
Properties
IUPAC Name |
6-(2-aminoethoxy)-N-(3-methylbutyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-9(2)3-5-13-10-7-11(15-8-14-10)16-6-4-12/h7-9H,3-6,12H2,1-2H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLMMFKTPHBKHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=CC(=NC=N1)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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